2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(1-ethyl-6-methoxyimidazo[4,5-c]pyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-3-15-9-6-11(16-2)13-7-8(9)14-10(15)4-5-12/h6-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCHZTHLZVDYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1CC#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582730 | |
| Record name | (1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925213-65-6 | |
| Record name | (1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile typically involves the construction of the imidazo[4,5-c]pyridine ring system followed by the introduction of the acetonitrile group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base can yield the imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could interact with DNA or proteins, affecting cellular processes such as replication or signal transduction .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Imidazo[4,5-b]pyridine Derivatives :
Compounds like 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile () share the imidazo-pyridine backbone but differ in ring fusion ([4,5-b] vs. [4,5-c]). This positional isomerism alters conjugation patterns and molecular planarity, impacting UV-Vis absorption and fluorescence properties. The [4,5-c] fusion in the target compound may enhance electron-withdrawing effects due to closer proximity of the methoxy group to the nitrile .- Benzoimidazo-pyridine Derivatives: Derivatives such as 2-(1H-benzo[d]imidazol-2-yl)acetonitrile () incorporate a benzene ring fused to the imidazole, increasing aromaticity and lipophilicity. This structural difference improves solubility in non-polar solvents compared to the pyridine-based target compound, which is more polar due to the methoxy group .
Substituent Effects
- Ethyl vs.
- Methoxy vs. Halogen/Other Electron-Withdrawing Groups: The 6-methoxy substituent enhances electron density at the pyridine ring, contrasting with halogenated derivatives like 2-(4-(2-Oxo-8-(pyridin-4-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile (17d, ), where electron-withdrawing groups reduce basicity and alter binding affinity in biological systems .
Functionalization Potential
- The nitrile group in 2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile can undergo hydrolysis to carboxylic acids or participate in cycloaddition reactions. This contrasts with brominated analogs (e.g., ’s 2-bromo-6-chloro derivatives), where halogen atoms enable cross-coupling reactions .
Physical Properties
Biological Activity
2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features an imidazo[4,5-c]pyridine core with an acetonitrile side group. The synthesis typically involves cyclization of appropriate precursors, such as 2-aminopyridine with ethyl bromoacetate, followed by the introduction of the acetonitrile moiety under controlled conditions to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to significant biochemical cascades. For example, it could interact with DNA or proteins involved in cellular processes such as replication or signal transduction .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens with promising results, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory activity in various assays. In vitro studies demonstrated its ability to suppress the expression of inflammatory markers such as COX-2 and iNOS . This suggests a role in managing inflammatory diseases.
Anticancer Activity
Studies have explored the anticancer potential of this compound. It has been observed to inhibit cell proliferation in several cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the imidazo[4,5-c]pyridine core or the acetonitrile group can significantly alter its potency and selectivity against various biological targets. Comparative studies have shown that specific substitutions can enhance or diminish activity against targeted enzymes .
Study on Antimicrobial Activity
In a recent study evaluating the antimicrobial efficacy of various imidazo[4,5-c]pyridine derivatives, this compound was found to exhibit an EC50 value of 0.25 μM against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Anti-inflammatory Research
Another study assessed the anti-inflammatory effects using carrageenan-induced paw edema models in rats. The compound demonstrated a significant reduction in edema compared to control groups, supporting its role as a potent anti-inflammatory agent .
Comparative Analysis
The following table summarizes the biological activities and potency of this compound compared to similar compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1-ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile and its derivatives?
- Methodology : A common approach involves condensation reactions between substituted pyridine precursors and acetonitrile derivatives. For example:
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Step 1 : React 2,3-diaminopyridine derivatives with ethyl cyanoacetate under reflux (190°C) to form the imidazo[4,5-c]pyridine core .
-
Step 2 : Introduce ethyl and methoxy groups via alkylation or nucleophilic substitution. Piperidine is often used as a catalyst in ethanol under reflux to facilitate Knoevenagel condensations with aldehydes .
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Purification : Recrystallization from ethanol/water or DMF/EtOH mixtures improves yield and purity .
Table 1 : Representative Synthetic Conditions and Yields
Precursor Reagents/Conditions Yield (%) Reference 2,3-diaminopyridine + ethyl cyanoacetate 190°C, 45 min 46–83% Imidazo[4,5-b]pyridine + aryl aldehyde Piperidine, EtOH, reflux (2–5 h) 30–47%
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Key for confirming structure. For example:
- Aromatic protons appear at δ 8.34–7.25 ppm, while the acetonitrile CH2 group resonates at δ 4.42–4.58 ppm .
- Use DMSO-d6 as solvent and TMS as internal standard for consistency .
- Elemental Analysis : Validates purity (e.g., C: 60.60–67.01%, H: 3.79–6.59%, N: 26.15–35.55%) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+1]+ at m/z 323.03) .
Advanced Research Questions
Q. How can DFT studies elucidate electronic properties and reaction mechanisms?
- Methodology :
- Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For imidazo[4,5-b]pyridine derivatives, HOMO localization on the imidazole ring suggests nucleophilic attack sites .
- Compare experimental NMR shifts with computed values to validate tautomeric forms .
- Application : DFT explained regioselectivity in Knoevenagel reactions, showing higher electron density at the α-carbon of acetonitrile derivatives .
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data?
- Case Study : Discrepancies between X-ray diffraction (XRD) and NMR data may arise from dynamic processes (e.g., tautomerism).
- Solution : Use SHELX for high-resolution refinement . For flexible side chains (e.g., ethyl groups), employ restraints in refinement to avoid overfitting .
- Cross-validate with 2D NMR (e.g., NOESY) to detect spatial correlations obscured in static XRD models .
Q. What strategies optimize reaction yields in multi-component syntheses?
- Experimental Design :
-
Solvent Screening : Absolute ethanol outperforms DMF in Knoevenagel condensations due to better solubility of intermediates .
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Catalyst Optimization : Piperidine (1 mmol) enhances reaction rates vs. weaker bases like triethylamine .
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Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining yields >80% .
Table 2 : Yield Optimization via Solvent and Catalyst Variation
Solvent Catalyst Time (h) Yield (%) Absolute EtOH Piperidine 2 47 DMF Triethylamine 5 28 EtOH (microwave) Piperidine 0.5 82
Data Analysis and Contradictions
Q. How should researchers address inconsistent elemental analysis results?
- Root Cause : Residual solvents or incomplete combustion.
- Mitigation :
- Dry samples under vacuum (24 h, 60°C) before analysis.
- Use high-purity standards (e.g., Perkin-Elmer 2400 analyzer) and triplicate measurements .
- Example : A reported C% of 62.57 vs. calculated 62.78 was resolved by repeating combustion under oxygen-rich conditions .
Q. Why do NMR spectra vary between synthetic batches?
- Key Factors :
- Solvent Polarity : DMSO-d6 vs. CDCl3 shifts proton signals (e.g., NH peaks broaden in DMSO) .
- Tautomerism : Imidazo[4,5-c]pyridines exhibit pH-dependent tautomeric forms. Use buffer solutions (pH 6.5) to stabilize dominant tautomers .
- Resolution : Standardize NMR conditions (solvent, temperature) and report all parameters for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
